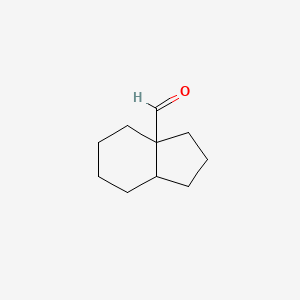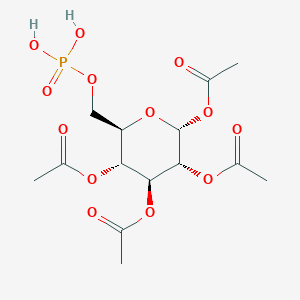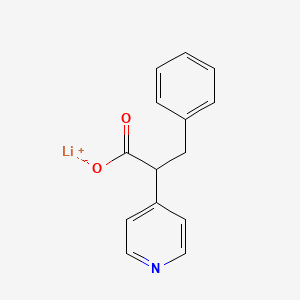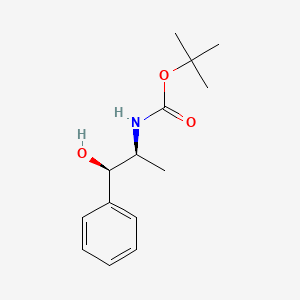
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amine group of (1R,2S)-norephedrine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine typically involves the reaction of (1R,2S)-norephedrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine undergoes several types of chemical reactions, including:
Deprotection: The removal of the Boc group to yield the free amine.
Substitution: Reactions where the Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: The Boc-protected amine can react with various electrophiles under basic conditions to form substituted products.
Major Products Formed
Deprotection: The major product formed is (1R,2S)-norephedrine.
Substitution: The products depend on the electrophile used in the reaction, leading to a variety of substituted amines.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amine-protecting groups and their stability under various conditions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine primarily involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-2-(tert-butoxycarbonylamino)ethanol
- N-(tert-Butoxycarbonyl)-3-aminopropanol
- N-(tert-Butoxycarbonyl)-4-aminobutanol
Uniqueness
N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and deprotection steps, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17)/t10-,12-/m0/s1 |
InChI Key |
XQMKOBSKWGMZQO-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


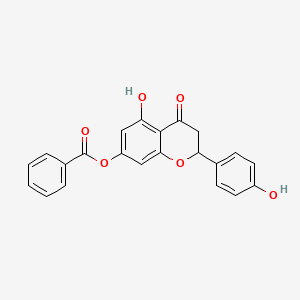
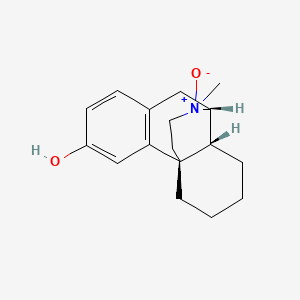
amine dihydrochloride](/img/structure/B13448652.png)
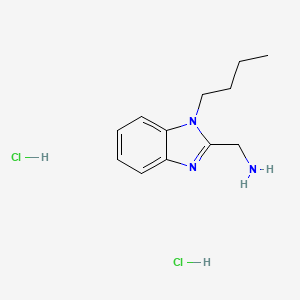

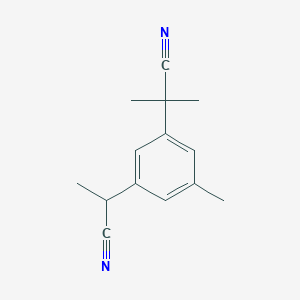


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
